![molecular formula C18H18N2O3 B7639292 6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7639292.png)
6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. It is commonly known as J147 and has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of neurodegenerative diseases.
作用機序
The exact mechanism of action of J147 is not fully understood, but it is believed to target multiple pathways involved in the pathogenesis of neurodegenerative diseases. J147 has been shown to activate the transcription factor PGC-1α, which plays a crucial role in mitochondrial biogenesis and function. It also activates the protein kinase AMPK, which regulates energy metabolism and reduces oxidative stress. J147 has also been shown to increase the expression of neurotrophic factors such as BDNF and NGF, which promote neuronal survival and growth.
Biochemical and Physiological Effects:
J147 has been shown to have several biochemical and physiological effects that make it a potential therapeutic agent for neurodegenerative diseases. It has been shown to improve cognitive function, reduce amyloid-beta levels, and increase synaptic density in animal models of Alzheimer's disease. Additionally, J147 has been shown to improve mitochondrial function and reduce oxidative stress, which are key factors in the pathogenesis of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of J147 is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative diseases. Additionally, J147 has been shown to have a good safety profile and does not exhibit any significant toxicity in animal models. However, one of the limitations of J147 is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of J147. One potential direction is to investigate the therapeutic potential of J147 in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of J147 and to identify potential targets for drug development. Finally, the development of J147 analogs with improved solubility and bioavailability could lead to the development of more effective therapeutic agents for neurodegenerative diseases.
合成法
The synthesis of J147 involves the reaction of 2-hydroxypyridine-6-carboxylic acid with N-methyl-N-(prop-2-yn-1-yl)amine in the presence of triethylamine. The resulting product is then reacted with 2-bromo-5-methoxybenzaldehyde to obtain J147. The synthesis process is relatively simple and can be achieved in a few steps with high yields.
科学的研究の応用
J147 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to improve cognitive function, reduce amyloid-beta levels, and increase synaptic density in animal models of Alzheimer's disease. Additionally, J147 has also been shown to improve mitochondrial function and reduce oxidative stress, which are key factors in the pathogenesis of neurodegenerative diseases.
特性
IUPAC Name |
6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-4-12-23-16-10-6-5-8-14(16)13-20(2)18(21)15-9-7-11-17(19-15)22-3/h1,5-11H,12-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPVSPJBLYVQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1OCC#C)C(=O)C2=NC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7639220.png)
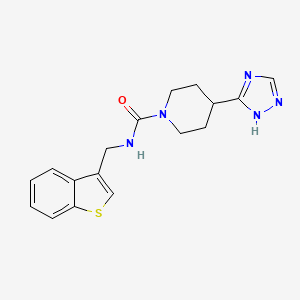
![1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639230.png)
![N-methyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639248.png)
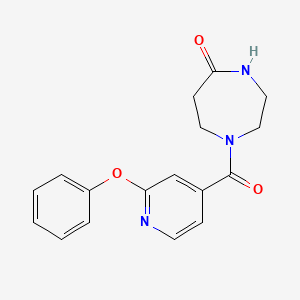

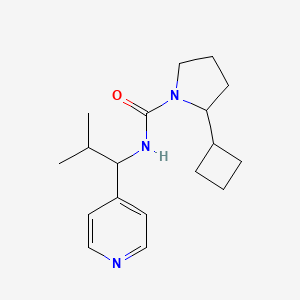
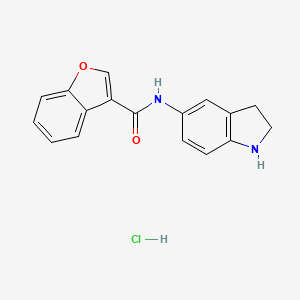
![2,2-dimethyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]thiomorpholine-4-carboxamide](/img/structure/B7639272.png)
![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7639278.png)
![N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639296.png)
![6-(4-Cyclopentyl-1,4-diazepan-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B7639309.png)
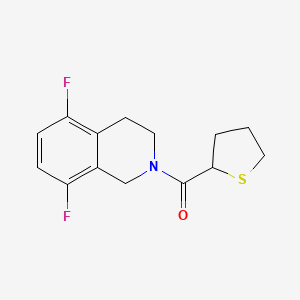
![N-(dithiophen-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7639316.png)